4-Formyl-N-(2-hydroxyethyl)benzamide
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Overview
Description
4-Formyl-N-(2-hydroxyethyl)benzamide is an organic compound with the chemical formula C10H11NO3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-(2-hydroxyethyl)aminocarbonyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-N-(2-hydroxyethyl)benzamide typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine. The reaction is catalyzed by a suitable catalyst under moderate conditions. The process is characterized by its simplicity, availability of raw materials, and moderate reaction conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound involves a multi-step process. Initially, p-fluorobenzaldehyde or p-chlorobenzaldehyde reacts with diethanolamine to form an intermediate. This intermediate undergoes further reactions, including hydroxyl protection, Vilsmeier reaction, and hydrolysis deprotection, to yield the final product .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzaldehyde ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Formyl-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-Formyl-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved include the inhibition of enzyme activity and the modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)benzaldehyde: Similar structure but lacks the aminocarbonyl group.
4-(2-Hydroxyethoxy)carbonylbenzaldehyde: Contains an ethoxy group instead of an amino group.
4-(2-Hydroxyethyl)aminocarbonylbenzoic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-Formyl-N-(2-hydroxyethyl)benzamide is unique due to its specific functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it valuable in both research and industrial settings.
Properties
IUPAC Name |
4-formyl-N-(2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-6-5-11-10(14)9-3-1-8(7-13)2-4-9/h1-4,7,12H,5-6H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDVMSPQYBPRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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